Neolloydosin

Description

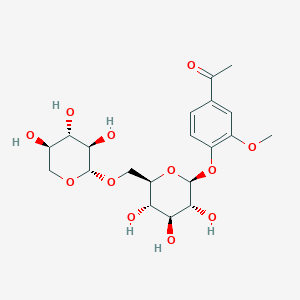

Structure

3D Structure

Properties

Molecular Formula |

C20H28O12 |

|---|---|

Molecular Weight |

460.4 g/mol |

IUPAC Name |

1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone |

InChI |

InChI=1S/C20H28O12/c1-8(21)9-3-4-11(12(5-9)28-2)31-20-18(27)16(25)15(24)13(32-20)7-30-19-17(26)14(23)10(22)6-29-19/h3-5,10,13-20,22-27H,6-7H2,1-2H3/t10-,13-,14+,15-,16+,17-,18-,19+,20-/m1/s1 |

InChI Key |

PBILEZBWIBJOSA-UMSLJHCASA-N |

Isomeric SMILES |

CC(=O)C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O)OC |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)OC |

Origin of Product |

United States |

Natural Occurrence and Botanical Distribution of Neolloydosin

Primary Isolation Sources within the Genus Selaginella

The genus Selaginella, commonly known as spikemosses, represents an ancient lineage of vascular plants with over 700 species distributed across the globe. nih.govfrontiersin.org These plants are known to produce a diverse array of secondary metabolites, including flavonoids, lignans (B1203133), and other phenolics, among which is Neolloydosin. nih.govsmujo.id this compound is classified as a 1-acetophenone-derived diglycoside. nih.govfrontiersin.org

Selaginella moellendorffii is a key model organism in plant biology, and phytochemical investigations have confirmed the presence of this compound within this species. acgpubs.orgresearchgate.net Its identification in S. moellendorffii contributes to the understanding of the complex chemical profile of this extensively studied spikemoss.

This compound has been successfully isolated from Selaginella sinensis. tandfonline.comms-editions.cl Research published in 2009 detailed the isolation and structural elucidation of two new secolignan compounds from S. sinensis, alongside six known compounds, one of which was this compound. tandfonline.com This finding marked the first time this compound was reported from this particular plant species. tandfonline.com

| Species | Finding | Reference |

|---|---|---|

| Selaginella moellendorffii | Confirmed presence as a phytochemical constituent. | acgpubs.orgresearchgate.net |

| Selaginella sinensis | Isolated and identified alongside other known and new compounds. | tandfonline.comms-editions.cl |

Occurrence in Selaginella moellendorffii

Expanded Distribution Across Other Plant Genera

While initially associated with Selaginella, the known botanical range of this compound extends to flowering plants, indicating instances of convergent metabolic evolution in distantly related species. frontiersin.org

This compound has been identified as a constituent of Lagochilus lanatonodus, a plant belonging to the Lamiaceae (mint) family. nih.govresearchgate.netcqvip.com Studies on the chemical components of this species, which is native to the Xinjiang region of China, have successfully isolated and identified this compound among other compounds. nih.govcqvip.comkew.org

| Species | Finding | Reference |

|---|---|---|

| Lagochilus lanatonodus | Isolated as a known compound during chemical constituent analysis. | nih.govresearchgate.netcqvip.com |

Phytogeographical and Ecological Dimensions of this compound Presence

Phytogeography, the study of the geographic distribution of plant species, provides a lens through which to understand the presence of specific compounds like this compound. deshbandhucollege.ac.inwikipedia.org The distribution of the genera Selaginella and Lagochilus spans diverse ecosystems, suggesting varied ecological roles for their chemical constituents.

The genus Selaginella exhibits a cosmopolitan distribution, thriving primarily in tropical regions but also extending into arctic-alpine zones. wikipedia.org Some species are poikilohydric, meaning they can survive extreme dehydration and are known as "resurrection plants". wikipedia.org This resilience is partly attributed to their complex biochemistry. The production of phenolic compounds, including lignans like this compound, is often an adaptive strategy against biotic and abiotic pressures such as UV radiation, pathogens, and herbivores. nih.govacgpubs.org Lignans, in particular, are noted for their role in plant-insect and plant-fungus interactions. acgpubs.org

In contrast, the genus Lagochilus is native to the temperate regions of Central, South-Central, and Eastern Asia. nih.govresearchgate.net Lagochilus lanatonodus, the specific source of this compound, is a perennial that grows primarily in the temperate biome of Xinjiang, China. kew.org The distinct geographical and climatic habitats of Selaginella and Lagochilus underscore the independent evolution of the biosynthetic pathways leading to this compound. The presence of this compound in such divergent plant lineages highlights its potential significance in fulfilling specific ecological functions, likely related to defense, that are required across different environments.

Structural Elucidation and Advanced Characterization of Neolloydosin

Definitive Structural Classification: 1-Acetophenone-Derived Diglycoside

Neolloydosin is classified as a 1-acetophenone-derived diglycoside. nih.gov This classification denotes a core structure based on acetophenone (B1666503), which is an aromatic ketone (C₆H₅C(O)CH₃). In the case of this compound, this acetophenone moiety is substituted and linked to a diglycoside, meaning two sugar units are attached. The specific aglycone (non-sugar) portion of this compound is 4-hydroxy-3-methoxyacetophenone. This core is then glycosidically linked to a chain of two sugar molecules, completing the diglycoside structure. Such compounds belong to the broader category of phenolic glycosides, which are widespread in the plant kingdom.

Elucidation of Secolignan Identity and Related Structures

The structural identity of this compound is further understood by its association with lignans (B1203133) and secolignans. It was successfully isolated from the whole plant of Selaginella sinensis (Desv.) Spring alongside two novel secolignans and other known lignans like lariciresinol, styraxlignolide D, and syringin. researchgate.netresearchgate.net

Secolignans are a class of lignans characterized by the oxidative cleavage of the bond between C8 and C8' of the dimeric phenylpropanoid skeleton. They are believed to arise from matairesinol-type lignan (B3055560) precursors via an intramolecular rearrangement. nih.gov While this compound itself is not a secolignan, its co-occurrence with them in S. sinensis is chemically significant. nih.govresearchgate.net Furthermore, the 1-acetophenone unit that forms the core of this compound has also been identified as part of the structure of other lignans, suggesting a potential shared biosynthetic origin for these molecular components within Selaginella. nih.gov The isolation of this compound for the first time from the Selaginella family highlights the chemodiversity of this genus. researchgate.net

Comprehensive Spectroscopic Methodologies for Structural Assignment

The definitive structure of this compound was established by comparing its spectral data with previously reported values. The characterization relied on a combination of spectroscopic methods, utilizing state-of-the-art instrumentation to ensure accuracy. The analytical instruments employed in the pivotal study by Feng et al. (2009) included a Bruker DPX-400 spectrometer for NMR, an APEX II spectrometer for high-resolution mass spectrometry, a Shimadzu FTIR-8201 PC for infrared analysis, and a Shimadzu UV–VIS 2201 spectrophotometer for ultraviolet-visible measurements. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are fundamental to determining the precise connectivity of atoms in a molecule like this compound. Although the primary study identifying this compound in S. sinensis confirmed its structure by comparison with literature data, a typical NMR analysis would yield specific data points to construct its molecular framework. researchgate.net

¹H NMR: This technique identifies the chemical environment of all hydrogen atoms. For this compound, it would reveal signals corresponding to the aromatic protons on the acetophenone ring, the methoxy (B1213986) group protons, the acetyl group protons, and the protons within the two sugar units. Coupling constants (J values) would help establish the connectivity between adjacent protons, for example, defining the substitution pattern on the aromatic ring and the stereochemistry within the sugar rings.

¹³C NMR: This spectrum detects all unique carbon atoms, including those in the aromatic ring, the carbonyl group, the methoxy group, and the two glycoside moieties.

| NMR Experiment | Information Provided | Structural Feature Determined |

|---|---|---|

| ¹H NMR | Chemical Shift (δH), Multiplicity, Coupling Constants (J) | Proton environments, aromatic substitution pattern, sugar stereochemistry |

| ¹³C NMR | Chemical Shift (δC) | Number of unique carbons, presence of carbonyl, aromatic, and glycosidic carbons |

| 2D COSY | ¹H-¹H spin-spin coupling correlations | Connectivity of adjacent protons, particularly within sugar rings |

| 2D HMQC/HSQC | Direct ¹H-¹³C correlations | Assignment of protonated carbons |

| 2D HMBC | Long-range ¹H-¹³C correlations | Connectivity between structural fragments (e.g., aglycone to sugar, sugar to sugar) |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

HRMS is a powerful technique that provides the exact mass of a parent ion, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₂₀H₂₈O₁₂. HRMS analysis would confirm this composition by providing a highly accurate mass-to-charge (m/z) ratio that matches the theoretical value. Any deviation is typically measured in parts per million (ppm), with a value under 5 ppm considered definitive.

Furthermore, by inducing fragmentation of the molecule, mass spectrometry provides clues about its structure. In the case of this compound, characteristic fragmentation would involve the sequential loss of the two sugar units, generating specific fragment ions that could be detected and analyzed to confirm the nature and sequence of the diglycoside chain.

| Analysis | Expected Result | Conclusion |

|---|---|---|

| Molecular Formula | C₂₀H₂₈O₁₂ | Confirms elemental composition and molecular weight |

| Theoretical Exact Mass | 460.1581 g/mol | |

| HRMS Measurement | Measured m/z value for [M+H]⁺ or [M+Na]⁺ within 5 ppm of theoretical value | Provides unequivocal confirmation of the molecular formula |

| Fragmentation Pattern | Loss of glycosidic units | Reveals the structure and sequence of the sugar moieties |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for Functional Group Identification

IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems present in a molecule.

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by molecular bonds, causing them to vibrate. The resulting spectrum shows absorption bands characteristic of specific functional groups. For this compound, the IR spectrum would be expected to show strong, broad absorptions for hydroxyl (-OH) groups, sharp peaks for C-H bonds (aromatic and aliphatic), a strong absorption for the ketone carbonyl (C=O) group, and bands corresponding to the aromatic ring C=C bonds and C-O ether linkages of the methoxy and glycosidic bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method probes electronic transitions within the molecule, particularly in conjugated π-systems. The acetophenone core of this compound acts as a chromophore. The UV-Vis spectrum would display characteristic maximum absorption wavelengths (λmax) that confirm the presence of the substituted aromatic ketone system.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

This compound is a chiral molecule due to the stereocenters present in its two sugar units. Chiroptical spectroscopy measures the differential interaction of a chiral molecule with polarized light, which is essential for determining its absolute configuration.

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light. The resulting spectrum, with its characteristic positive and negative peaks (known as Cotton effects), provides a detailed fingerprint of the molecule's stereochemistry. By comparing the experimental ECD spectrum to that predicted by theoretical calculations for possible stereoisomers, the true absolute configuration of the chiral centers can be unambiguously assigned.

X-ray Diffraction Crystallography for Single-Crystal Structural Confirmation

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be a crucial final step in its structural elucidation. Such an analysis would confirm the connectivity of the atoms, the stereochemistry, and the conformation of the molecule, solidifying the structural details proposed by other spectroscopic methods like NMR and mass spectrometry.

Despite a comprehensive search of scientific literature and crystallographic databases, specific single-crystal X-ray diffraction data for this compound has not been reported. The isolation of this compound has been documented in phytochemical studies of various plants, including Selaginella and Stachys species. tandfonline.comnih.govresearchgate.netmdpi.com However, these studies have primarily relied on spectroscopic techniques for structural characterization, and to date, a crystal structure of this compound has not been published.

To illustrate the type of detailed structural information that would be obtained from such an experiment, the following table presents crystallographic data for a related phenolic compound, 5-hydroxymethyl-2-methoxyphenol. researchgate.netnih.gov This data serves as an example of the parameters that would be determined for this compound if a single-crystal X-ray diffraction study were to be successfully conducted.

Table 1: Example Crystallographic Data for 5-hydroxymethyl-2-methoxyphenol

| Parameter | Value |

| Empirical Formula | C₈H₁₀O₃ |

| Formula Weight | 154.16 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 15.011 (4) |

| b (Å) | 6.1354 (18) |

| c (Å) | 16.543 (5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1523.6 (7) |

| Z | 8 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

This table is provided for illustrative purposes to show the type of data generated from X-ray crystallography and does not represent data for this compound.

The successful crystallization of this compound and subsequent X-ray diffraction analysis would provide invaluable, definitive insights into its molecular architecture, resolving any ambiguities and providing a solid foundation for understanding its chemical properties and potential biological interactions.

Biosynthetic Pathways and Metabolic Engineering of Neolloydosin

Elucidation of Precursor Molecules and Early Pathway Steps

The foundational steps in Neolloydosin biosynthesis involve the generation of its core acetophenone (B1666503) structure from primary metabolic building blocks.

The biosynthetic journey of this compound begins in the phenylpropanoid pathway, a crucial source of a vast array of plant secondary metabolites, including flavonoids, coumarins, and lignin (B12514952). glycoscience.runih.govpurdue.edursc.org This pathway converts the amino acid phenylalanine into a variety of phenolic compounds. libretexts.org The specific precursor for the aglycone portion of this compound is feruloyl-CoA, a key intermediate in phenylpropanoid metabolism. nih.gov The general phenylpropanoid pathway involves the enzymatic conversion of phenylalanine to cinnamic acid, which is then hydroxylated and methylated to produce intermediates like ferulic acid, the precursor to feruloyl-CoA. nih.gov The diversion of this intermediate channels metabolic flow towards the production of acetophenones, highlighting the interconnectedness of specialized metabolite pathways. nih.govmdpi.com

The characteristic 1-acetophenone core of this compound is specifically acetovanillone (B370764) (3-methoxy-4-hydroxy-acetophenone). dokumen.pub Research has demonstrated that the biosynthesis of acetophenones in plants proceeds from hydroxycinnamic acids through a CoA-dependent β-oxidation pathway. nih.gov

A pivotal study on tobacco cell cultures identified and characterized a soluble enzyme, termed acetovanillone synthase, responsible for this conversion. This enzyme catalyzes the synthesis of acetovanillone directly from feruloyl-CoA in the presence of NAD as a cofactor. nih.gov This reaction represents a key branching point from the main phenylpropanoid pathway, which typically leads to lignin or flavonoid biosynthesis. The acetovanillone synthase from tobacco showed high specificity for its substrates and displayed Michaelis-Menten kinetics. nih.gov This discovery provides a clear enzymatic basis for the formation of the this compound aglycone.

Table 1: Kinetic Properties of Acetovanillone Synthase from Tobacco

| Substrate | Apparent K_m Value |

|---|---|

| Feruloyl-CoA | 5.6 µM |

| NAD | 260 µM |

Data sourced from a study on tobacco cell-suspension cultures. nih.gov

Derivation from Phenylpropanoid Metabolic Pathway

Glycosylation Mechanisms and Identification of Specific Glycosyltransferases

Glycosylation is a critical final step in this compound biosynthesis, rendering the molecule more water-soluble and biologically stable. This compound is specifically an acetovanillone-4-β-primveroside, indicating it is a diglycoside containing the disaccharide primverose. dokumen.pub

The attachment of sugar moieties to small molecules in plants is typically catalyzed by UDP-sugar dependent glycosyltransferases (UGTs). nih.govpublish.csiro.au These enzymes, particularly those in the UGT1 family, transfer a sugar from a nucleotide-diphosphate-sugar donor to an acceptor molecule. nih.gov While the specific UGT responsible for the synthesis of this compound has not been definitively isolated and characterized, research on analogous compounds in other plants provides a strong model for the mechanism.

In conifers, for example, UGTs have been identified that glycosylate other acetophenones like pungenol and piceol. mpg.deoup.com These enzymes, such as PgUGT5b from white spruce, utilize UDP-glucose to attach a single glucose molecule to the acetophenone core. mpg.denih.gov For this compound, the process is more complex, requiring a two-sugar chain (primverose) to be attached. This likely involves one or more specialized UGTs that can either transfer a pre-assembled primverose unit or sequentially add glucose and then xylose to the acetovanillone aglycone.

Enzymatic Reaction Characterization and Mechanistic Studies

The characterization of enzymes is fundamental to understanding any biosynthetic pathway. For this compound, enzymatic data is available for the aglycone formation but remains inferential for the glycosylation step.

The "acetovanillone synthase" enzyme identified in tobacco has an estimated molecular mass of approximately 79 kDa. nih.gov Its function is dependent on the presence of both the feruloyl-CoA substrate and the NAD cofactor, confirming its role in a β-oxidation-like chain-shortening reaction. nih.gov No reaction intermediates were detected, suggesting a direct enzymatic conversion. nih.gov

For the glycosylation step, the mechanism is presumed to follow the well-established model for family 1 UGTs. This involves the binding of the UDP-sugar donor and the acetovanillone acceptor molecule within the enzyme's active site. nih.gov A catalytic residue in the enzyme facilitates the nucleophilic attack of the hydroxyl group of acetovanillone on the anomeric carbon of the sugar, leading to the formation of a glycosidic bond and the release of UDP. The precise regioselectivity of the enzyme ensures that the sugar is attached at the correct position on the acetophenone ring.

Evolutionary Perspectives on this compound Biosynthesis

The distribution of this compound across distantly related plant lineages provides a compelling case study in the evolution of metabolic pathways.

This compound has been identified in species from remarkably divergent plant families, including Cactaceae (e.g., Neolloydia texensis) and the ancient lycophyte lineage Selaginellaceae (e.g., Selaginella tamariscina). mpg.dedokumen.pub The independent appearance of such a specialized metabolite in lineages that diverged over 400 million years ago is a hallmark of convergent evolution. purdue.eduresearchgate.net

This suggests that the enzymatic machinery required to produce this compound has evolved independently on multiple occasions. nih.gov This is not uncommon in plant specialized metabolism, where core pathways like the phenylpropanoid pathway provide a rich toolkit of enzymes and intermediates that can be recruited and adapted to form novel compounds. researchgate.netnih.gov Studies on the biosynthesis of other acetophenone glucosides across a wide range of land plants also support a pattern of convergent evolution rather than a single, ancient origin. nih.gov The evolution of syringyl lignin in both Selaginella and flowering plants is another well-documented example of convergent evolution in phenylpropanoid metabolism, setting a precedent for such events. purdue.edu The independent radiation and divergence of key enzyme families within the phenylpropanoid pathway in different plant lineages created the evolutionary potential for the same chemical solutions to arise multiple times in response to similar ecological pressures. researchgate.netnih.gov

Comparative Genomics and Transcriptomics in this compound-Producing Species

This compound is an acetophenone-derived diglycoside found in plant species such as those from the genera Selaginella and Stachys. nih.govresearchgate.netresearchgate.net Understanding its biosynthesis at a molecular level is crucial for any metabolic engineering efforts. Comparative genomics and transcriptomics are powerful tools to identify candidate genes involved in the biosynthesis of specialized metabolites like this compound.

The sequencing of the genome of Selaginella moellendorffii, a known producer of this compound, has been a significant step forward. nih.gov Comparative genomic analyses have revealed that the transition from non-seed vascular plants to flowering plants involved a substantial expansion of genes related to secondary metabolism. nih.govresearchgate.net This expansion occurred in parallel in both the lycophyte (Selaginella) and angiosperm lineages, suggesting that complex chemical diversity evolved independently in these groups. researchgate.net This expansion of gene families provides a rich pool of candidates for the specialized enzymes required for this compound biosynthesis.

Transcriptomics, the study of the complete set of RNA transcripts, offers a dynamic view of gene expression. An expression atlas for S. moellendorffii, covering various organs and developmental stages, has been generated. nih.govbiorxiv.org This resource allows researchers to identify gene modules—groups of genes that are co-expressed and likely function in the same pathway. nih.gov Studies have shown that genes involved in secondary metabolism in Selaginella are transcriptionally coordinated. nih.gov By analyzing the expression patterns of genes in tissues where this compound accumulates, researchers can narrow down the list of candidate genes from the large, expanded gene families identified through genomics. For instance, comparative transcriptomics between different Selaginella species with varying secondary metabolite profiles can help pinpoint genes associated with specific chemical phenotypes. bohrium.com

While these 'omics' approaches have laid the groundwork, the specific genes responsible for the biosynthesis of the acetophenone core of this compound have not yet been definitively identified. The biosynthesis of acetophenones is not fully understood, even in well-studied species, with the enzymes catalyzing the formation of the aglycone (the non-sugar part) remaining largely unknown. nih.gov However, the final glycosylation steps are catalyzed by glycosyltransferases (GTs). The S. moellendorffii genome contains a diverse repertoire of GTs, which are prime candidates for the enzymes that attach the two sugar units to the acetophenone core to form this compound. frontiersin.org

In the genus Stachys, metabolomic and transcriptomic studies have also been conducted, although often with a focus on other prevalent compounds like iridoids and phenylethanoid glycosides. mdpi.com These studies nonetheless provide a methodological blueprint for investigating this compound biosynthesis. By combining metabolite profiling with transcriptome analysis across different tissues and conditions, it is possible to identify correlations between the accumulation of this compound and the expression of specific biosynthetic genes.

Table 1: Key Findings from Genomic and Transcriptomic Studies in this compound-Producing Genera

| Research Area | Organism/Genus | Key Findings | Relevance to this compound |

|---|---|---|---|

| Comparative Genomics | Selaginella moellendorffii | The genome shows extensive expansion of gene families related to secondary metabolism compared to non-vascular plants. nih.govresearchgate.net | Provides a large pool of candidate genes for the specialized enzymes in the this compound pathway. |

| Transcriptomics | Selaginella moellendorffii | An expression atlas is available, showing transcriptional coordination of secondary metabolism pathways. nih.govbiorxiv.org | Allows for the identification of co-expressed gene modules that may be involved in this compound biosynthesis. |

| Comparative Transcriptomics | Selaginella species | Different species exhibit distinct transcriptomic responses to environmental stress, including changes in secondary metabolism. bohrium.com | Comparing transcriptomes of this compound-producing vs. non-producing species can help identify specific biosynthetic genes. |

| Metabolomics & Transcriptomics | Stachys species | Integrated 'omics' studies have successfully identified genes involved in the biosynthesis of other secondary metabolites like iridoids. mdpi.com | Provides a proven methodology that can be applied to identify the genes responsible for this compound production. |

| Genomics | Selaginella moellendorffii | The genome contains numerous genes for glycosyltransferases (GTs), the enzymes that add sugar molecules. frontiersin.org | The specific GTs that convert the this compound aglycone into the final diglycoside can be sought from this gene family. |

Strategies for Biosynthetic Pathway Reconstruction and Targeted Metabolic Engineering

The reconstruction of the this compound biosynthetic pathway in a heterologous host (like yeast or bacteria) and its subsequent metabolic engineering are promising avenues for sustainable production. However, this is contingent on the identification of the specific biosynthetic genes, which, as discussed, are not fully known.

Biosynthetic Pathway Reconstruction

The first step in reconstruction is to propose a putative biosynthetic pathway. Based on its structure, this compound biosynthesis likely begins with the general phenylpropanoid pathway, which converts phenylalanine into various phenolic precursors. frontiersin.org The key challenge is identifying the enzymes that catalyze the formation of the specific 1-acetophenone aglycone from a general phenylpropanoid intermediate. A proposed strategy for identifying these unknown genes involves:

Candidate Gene Identification: Using the comparative genomic and transcriptomic data from Selaginella and Stachys, identify candidate genes from enzyme families known to be involved in secondary metabolism (e.g., P450 monooxygenases, reductases, and polyketide synthases) that are co-expressed with the accumulation of this compound.

Heterologous Expression: Synthesize the candidate genes and express them in a microbial host such as Escherichia coli or Saccharomyces cerevisiae.

Enzyme Assays: Provide the engineered microbes with plausible precursor substrates (e.g., p-coumaroyl-CoA, feruloyl-CoA) and analyze the products using techniques like liquid chromatography-mass spectrometry (LC-MS) to see if the acetophenone aglycone is formed.

Glycosyltransferase Identification: Once the aglycone is produced, candidate glycosyltransferases, identified from the 'omics' data, can be co-expressed to test for the addition of the sugar moieties to form this compound. mpg.deoup.com

Targeted Metabolic Engineering

Once the biosynthetic pathway is identified and reconstituted in a host organism, targeted metabolic engineering can be employed to optimize production. Metabolic engineering aims to rationally modify cellular metabolism to enhance the production of a desired compound. core.ac.uk Potential strategies include:

Increasing Precursor Supply: The production of this compound is dependent on the availability of precursors from the shikimate and phenylpropanoid pathways. mdpi.com Overexpressing key regulatory genes or rate-limiting enzymes of these primary pathways can increase the carbon flux towards the desired product. For example, engineering the host to enhance the production of phenylalanine and p-coumaroyl-CoA could boost yields.

Blocking Competing Pathways: In the host organism, native metabolic pathways may compete for the same precursors needed for this compound synthesis. For example, in plants, the flavonoid pathway competes with other phenylpropanoid branches. core.ac.uk In a microbial host, knocking out genes of competing pathways can redirect metabolic flux towards this compound.

Cellular Compartmentalization: In plants, biosynthetic pathways are often localized to specific organelles. Mimicking this compartmentalization in a microbial host, for example by targeting enzymes to the mitochondria or endoplasmic reticulum, can increase local substrate concentrations and improve pathway efficiency.

Table 2: Potential Strategies for Metabolic Engineering of this compound

| Strategy | Approach | Rationale |

|---|---|---|

| Enhance Precursor Flux | Overexpress key enzymes of the shikimate and phenylpropanoid pathways in the production host. | Increases the pool of essential precursors like phenylalanine and p-coumaroyl-CoA, pushing the equilibrium towards product formation. mdpi.com |

| Pathway Optimization | Use synthetic biology tools like promoter engineering and ribosome binding site optimization for each biosynthetic gene. | Balances the expression of pathway enzymes to prevent bottlenecks and the buildup of potentially toxic intermediates. |

| Eliminate Competing Pathways | Use CRISPR/Cas9 or other gene editing tools to knock out native enzymes that consume the precursors. | Redirects the flow of carbon from competing metabolic routes towards the engineered this compound pathway. |

| Introduce Transporters | Identify and express plant-derived transporters for intermediates or the final product. | Can facilitate the movement of substrates and products across cellular membranes, potentially improving yields and simplifying downstream processing. |

| Host Engineering | Select or engineer a host strain with high tolerance to phenolic compounds. | Improves the robustness of the production host, as high concentrations of this compound or its intermediates may be toxic. |

Synthetic Chemistry and Semi Synthetic Approaches to Neolloydosin

Total Synthesis Methodologies and Strategic Considerations

A dedicated total synthesis of Neolloydosin has not been prominently reported in peer-reviewed literature. However, a strategic approach can be formulated based on established methodologies for the synthesis of structurally related phenolic glycosides. A convergent retrosynthetic analysis suggests the disconnection of this compound into three primary building blocks: the acetophenone (B1666503) aglycone, a glucose unit, and a xylose unit.

The synthesis would likely commence with the preparation of the aglycone, 1-(4-hydroxy-3-methoxyphenyl)ethanone, which is commercially available or can be synthesized from guaiacol. The core challenge lies in the sequential and stereocontrolled construction of the disaccharide and its subsequent attachment to the phenolic hydroxyl group.

A plausible synthetic route would involve the preparation of a suitably protected xylosyl-glucosyl donor. This could be achieved by the glycosylation of a protected glucosyl acceptor with a protected xylosyl donor to form the β(1→6) linkage. The resulting disaccharide can then be converted into a glycosyl donor, such as a trichloroacetimidate (B1259523) or a glycosyl bromide.

The final key step would be the glycosylation of the phenolic aglycone with the activated disaccharide donor. This reaction requires careful selection of a promoter (e.g., TMSOTf, BF₃·OEt₂) to ensure the formation of the desired β-glycosidic linkage with high stereoselectivity. Subsequent deprotection of the sugar and phenolic moieties would yield the target molecule, this compound. The total synthesis of a similar natural product, (R)-4-phenyl-2-O-[beta-d-xylopyranosyl(1-->6)-beta-D-glucopyranosyl]butane, provides a valuable template for this proposed strategy. nih.gov

Table 1: Proposed Strategic Steps for the Total Synthesis of this compound

| Step | Description | Key Reagents and Conditions |

| 1 | Protection of a suitable glucose derivative. | Acetic anhydride, pyridine |

| 2 | Synthesis of a protected xylosyl donor. | e.g., Trichloroacetonitrile, DBU |

| 3 | Glycosylation to form the protected disaccharide. | Protected glucosyl acceptor, protected xylosyl donor, TMSOTf |

| 4 | Conversion of the disaccharide to a glycosyl donor. | e.g., Trichloroacetonitrile, DBU |

| 5 | Glycosylation of the acetophenone aglycone. | 1-(4-hydroxy-3-methoxyphenyl)ethanone, disaccharide donor, BF₃·OEt₂ |

| 6 | Global deprotection. | e.g., Zemplén conditions (NaOMe in MeOH), followed by acidic workup |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis offers a powerful alternative to purely chemical methods, often providing high regio- and stereoselectivity under mild conditions without the need for extensive protecting group manipulations. mdpi.com For this compound, a chemoenzymatic approach would typically involve the use of glycosyltransferases (GTs) or engineered glycosidases (glycosynthases). mdpi.com

Leloir glycosyltransferases, which use nucleotide-activated sugars like UDP-glucose and UDP-xylose, are particularly well-suited for this purpose. mdpi.com The synthesis could proceed in a stepwise manner. First, a glucosyltransferase would catalyze the transfer of glucose from UDP-glucose to the phenolic hydroxyl group of 1-(4-hydroxy-3-methoxyphenyl)ethanone. Subsequently, a xylosyltransferase would transfer xylose from UDP-xylose to the 6-hydroxyl group of the newly formed glucoside. The identification and application of specific GTs with the desired regioselectivity are critical for the success of this approach. Studies on the glycosylation of other acetophenones, such as pungenol and piceol, by UDP-sugar dependent glycosyltransferases in conifers demonstrate the feasibility of this strategy. mpg.deoup.com

Table 2: Potential Chemoenzymatic Steps for this compound Synthesis

| Step | Enzyme | Sugar Donor | Acceptor | Product |

| 1 | Glucosyltransferase | UDP-glucose | 1-(4-hydroxy-3-methoxyphenyl)ethanone | 1-[3-Methoxy-4-(β-D-glucopyranosyloxy)phenyl]ethanone |

| 2 | Xylosyltransferase | UDP-xylose | 1-[3-Methoxy-4-(β-D-glucopyranosyloxy)phenyl]ethanone | This compound |

Semi-Synthetic Transformations of Natural Precursors

Semi-synthesis involves the chemical or enzymatic modification of a readily available natural product to produce the target compound or its analogues. While this compound itself is not abundant, other natural coumarin (B35378) or phenolic glycosides could serve as starting materials for semi-synthetic routes. For instance, a natural glucoside of 1-(4-hydroxy-3-methoxyphenyl)ethanone, if isolated, could be a direct precursor for enzymatic xylosylation as described in the chemoenzymatic approach.

Alternatively, methods used for the modification of other natural products can be conceptually applied. For example, the chemical modification of coumarin derivatives isolated from natural sources, such as through esterification, Fries rearrangement, or methylation, showcases the potential for structural diversification. nih.gov Enzymatic hydrolysis of a related, more complex glycoside could also be a viable strategy to yield a key intermediate.

Development of Synthetic Analogues for Structure-Property Relationship Investigations

The synthesis of analogues of this compound is crucial for investigating its structure-activity relationships (SAR) and for potentially developing derivatives with improved properties. The synthetic strategies outlined above can be adapted to create a library of analogues.

Key modifications could include:

Variation of the sugar moieties: Replacing xylose or glucose with other sugars (e.g., rhamnose, fucose, galactose) to probe the importance of the carbohydrate portion for biological activity.

Modification of the aglycone: Altering the substitution pattern on the aromatic ring, for example, by changing the methoxy (B1213986) group to other alkoxy groups or by introducing additional substituents. The acetyl group could also be modified.

Alteration of the glycosidic linkage: Synthesizing analogues with different linkage positions (e.g., 1→2, 1→3, or 1→4) or anomeric configurations (α-glycosides) to understand the spatial requirements for interaction with biological targets. The development of a general synthetic approach to access structurally defined glycosides is key for such studies. The concept of diverted total synthesis, where synthetic intermediates are used to create a range of analogues, is also highly relevant in this context.

Table 3: Examples of Potential this compound Analogues for SAR Studies

| Analogue Type | Structural Modification | Rationale |

| Sugar Analogue | Replacement of xylose with rhamnose | Investigate the role of the 6-deoxy sugar moiety. |

| Aglycone Analogue | Demethylation of the methoxy group | Assess the importance of the methoxy group for activity. |

| Linkage Isomer | β(1→4) linked disaccharide | Determine the influence of the glycosidic bond position. |

| Anomeric Isomer | α-glycosidic linkage | Evaluate the significance of the anomeric configuration. |

Advanced Analytical and Preparative Methodologies for Neolloydosin Research

Optimized Extraction and Purification Techniques from Botanical Matrices

The initial step in Neolloydosin research involves its extraction from plant tissues, followed by purification to isolate the compound from a multitude of other metabolites. The process typically begins with solvent extraction of the dried and powdered plant material. Common solvents like methanol (B129727) or ethanol (B145695) are effective for extracting a broad range of compounds, including phenolic glycosides like this compound. oregonstate.edu

Following the initial extraction, a multi-step purification process is employed. A common strategy involves liquid-liquid fractionation, where the crude extract is partitioned between solvents of varying polarities. For instance, in studies on Selaginella sinensis, a methanol extract was fractionated using different polarity solvents, with an ethyl acetate (B1210297) fraction showing significant antioxidant activity, indicating the successful separation of compound classes. nih.gov This type of fractionation helps to create less complex mixtures for further chromatographic purification.

Further purification often involves column chromatography techniques. These methods separate compounds based on their differential affinities for a stationary phase and a mobile phase. researchgate.net For this compound, which is a polar glycoside, normal-phase chromatography on silica (B1680970) gel or reversed-phase chromatography on C18-bonded silica could be employed to remove less polar or more polar impurities, respectively. The goal is to obtain a highly enriched fraction or the pure compound for structural elucidation and further study.

Advanced Chromatographic Separation Science

Chromatography is the cornerstone of isolating and analyzing this compound. Modern chromatographic techniques offer high resolution, speed, and scalability, which are essential for both analytical quantification and obtaining pure material for research.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of individual components within a mixture. researchgate.netmetwarebio.com For analytical purposes, HPLC can determine the purity of a this compound sample or quantify its concentration in a crude extract. In its preparative format, HPLC is used to purify gram-scale quantities of the target compound.

The separation is achieved by pumping a solvent mixture (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). metwarebio.com For a polar glycoside like this compound, a reversed-phase HPLC setup is typically effective. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol. internationaloliveoil.org Detection is commonly performed using an ultraviolet (UV) detector, as phenolic compounds absorb UV light. internationaloliveoil.org A diode-array detector (DAD) can provide additional spectral information, aiding in peak identification. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantially faster analysis times and superior separation efficiency. metwarebio.com This is achieved by using columns packed with smaller particles (typically under 2 µm) and operating at much higher pressures. metwarebio.comeag.com The smaller particles provide a greater surface area for interaction, leading to sharper peaks and higher resolution. metwarebio.com

The enhanced resolving power of UHPLC is particularly advantageous for analyzing complex botanical extracts, where this compound may be present alongside structurally similar glycosides or isomers. The increased speed and throughput make UHPLC an ideal platform for screening multiple samples or for quality control applications. eag.com While UHPLC systems require specialized instrumentation capable of handling the high pressures, the benefits of reduced solvent consumption and faster results are substantial. usp.org

Table 1: Comparison of Typical HPLC and UHPLC Operational Parameters

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) |

|---|---|---|

| Particle Size | 3–5 µm | < 2 µm metwarebio.comeag.com |

| Column Dimensions | 4.6 mm x 150/250 mm | 2.1 mm x 50/100 mm |

| Pressure Limit | Up to 6,000 psi (400 bar) | Up to 19,000 psi (~1300 bar) metwarebio.com |

| Flow Rate | 0.5–2.0 mL/min | 0.2–0.7 mL/min |

| Run Time | 15–30 minutes | 1–10 minutes chromatographyonline.com |

| Resolution | Standard | High to Ultra-High eag.com |

| Sensitivity | Good | Excellent metwarebio.com |

For the isolation of this compound on a preparative scale, Countercurrent Chromatography (CCC) offers distinct advantages over solid-support-based chromatographic methods. CCC is a form of liquid-liquid partition chromatography that utilizes two immiscible liquid phases without any solid support matrix. aocs.orgmdpi.com This eliminates complications such as the irreversible adsorption of the sample onto the stationary phase, leading to higher recovery of the target compound. mdpi.com

High-Speed Counter-Current Chromatography (HSCCC), a modern form of CCC, has been successfully applied to the separation of various compounds from Selaginella species. nih.govms-editions.cl The technique is ideal for fractionating crude extracts and isolating compounds in gram quantities. The choice of a suitable biphasic solvent system is critical for a successful separation.

Table 2: Example of an HSCCC Solvent System Used for Compound Isolation from Selaginella

| Application | Botanical Source | Solvent System (v/v/v/v) | Reference |

|---|

This solvent system, while used to isolate other compounds, demonstrates a practical starting point for developing a method for the large-scale purification of this compound from Selaginella extracts.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Hyphenated Analytical Platforms for Comprehensive Metabolite Profiling

To gain a deeper understanding of this compound and its metabolic context within the plant, hyphenated analytical techniques are indispensable. These platforms couple a separation technique with a powerful detection method, providing both chromatographic and structural information in a single analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. chromatographyonline.comwikipedia.org When tandem mass spectrometry (MS/MS) is used, the platform provides unparalleled sensitivity and specificity for both the identification and quantification of compounds in highly complex mixtures. nih.gov

In the context of this compound research, an LC-MS/MS workflow would proceed as follows:

Chromatographic Separation: A UHPLC or HPLC system separates the components of the botanical extract. This compound elutes from the column at a specific retention time.

Ionization: As the compound elutes, it enters the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI), where it is converted into gas-phase ions. uoa.gr

Mass Analysis (MS1): The first mass analyzer scans for the molecular ion of this compound, confirming its molecular weight.

Fragmentation (MS/MS): The molecular ion is isolated and fragmented into smaller, characteristic product ions.

Mass Analysis (MS2): The second mass analyzer detects these fragment ions, generating a unique fragmentation pattern or "fingerprint" that can be used to definitively identify the structure of this compound, even at trace levels. wikipedia.org

This technique is crucial for confirming the identity of this compound in crude extracts, for metabolite profiling studies to discover related compounds, and for developing highly sensitive quantitative assays. bioxpedia.comnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Apigenin |

| Amentoflavone |

| 2,3-dihydroamentaflavone |

| Ethanol |

| Ethyl acetate |

| Ginkgetin |

| Hinokiflavone |

| 4'-O-methyl-robustaflavone |

| Methanol |

| n-hexane |

| This compound |

| Quercetin |

| Robustaflavone |

| Styraxlignolide D |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile Compounds

The analysis of VOCs from plants containing this compound typically begins with sample preparation using headspace extraction techniques, such as static or dynamic headspace analysis or solid-phase microextraction (SPME). mdpi.com These methods efficiently capture the volatile components from the plant matrix (e.g., leaves, stems, or flowers) and introduce them into the GC-MS system. mdpi.com Inside the gas chromatograph, the mixture of volatile compounds is vaporized and separated based on their boiling points and polarity as they pass through a capillary column. thermofisher.com Following separation, the individual compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern or "fingerprint" for each compound, allows for definitive identification by comparison with spectral libraries. ekb.eg

The volatile constituents found in plants are diverse and typically belong to several chemical classes, including terpenoids, fatty acid derivatives (green leaf volatiles), and benzenoids. nih.gov For instance, a hypothetical analysis of a this compound-containing plant might reveal the presence of monoterpenes like limonene (B3431351) and linalool, or sesquiterpenes such as β-caryophyllene. researchgate.net The presence and relative abundance of these compounds can vary based on genetic and environmental factors. researchgate.net

The table below illustrates potential volatile compounds that could be identified in a this compound-containing plant using GC-MS.

| Compound Class | Example Compound | Typical Mass Spectral Fragments (m/z) | Potential Significance |

| Monoterpenoid | Limonene | 68, 93, 121, 136 | Common plant defense and signaling molecule |

| Monoterpenoid | Linalool | 71, 93, 121, 136 | Floral scent component, attracts pollinators |

| Sesquiterpenoid | β-Caryophyllene | 69, 93, 133, 204 | Anti-inflammatory and antimicrobial properties |

| Green Leaf Volatile | (Z)-3-Hexenal | 41, 55, 67, 83 | Released upon tissue damage, herbivore defense |

| Benzenoid | Methyl Salicylate | 92, 120, 152 | Plant defense signaling molecule |

This table is illustrative and represents common plant volatiles that could be analyzed using GC-MS in the context of phytochemical studies.

NMR-Coupled Techniques for Online Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including complex natural products like this compound. researchgate.net Traditional NMR analysis requires the isolation of pure compounds, which can be a time-consuming process. Modern advancements have led to the development of NMR-coupled, or hyphenated, techniques, such as Liquid Chromatography-NMR (LC-NMR), which permit the acquisition of structural information directly from separated peaks in a chromatographic run. pitt.edu This "online" approach significantly accelerates the identification of novel compounds in complex mixtures. pitt.edu

In an LC-NMR setup, the effluent from an HPLC column is directed through a specialized flow-cell within the NMR spectrometer's magnetic field. pitt.edu As a compound of interest, such as this compound, elutes from the column, its NMR spectra can be recorded in real-time. This is particularly advantageous for analyzing unstable compounds or minor components in a mixture.

A comprehensive structural elucidation of this compound using LC-NMR would involve a suite of experiments:

1D ¹H NMR: Provides initial information on the types and number of protons in the molecule, revealing details about the aromatic rings of the flavonoid core and the sugar moieties. numberanalytics.com

2D Homonuclear Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks, which are crucial for identifying adjacent protons within the individual sugar residues and on the flavonoid skeleton. numberanalytics.com

2D Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on the already assigned proton signals. numberanalytics.comnumberanalytics.com

The table below summarizes the type of structural information that can be obtained for a flavonoid glycoside like this compound from various NMR experiments.

| NMR Experiment | Type of Information Obtained | Application to this compound Structure |

| ¹H NMR | Proton chemical shifts, coupling constants, and integrals. | Identifies aromatic, olefinic, and sugar protons. |

| ¹³C NMR | Carbon chemical shifts. | Determines the number and type of carbon atoms (e.g., C=O, C-O, aromatic C-H). |

| COSY | ¹H-¹H spin-spin coupling networks. | Elucidates proton connectivity within the A- and B-rings and within each sugar residue. |

| HSQC | One-bond ¹H-¹³C correlations. | Assigns carbon signals directly attached to specific protons. |

| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. | Determines the glycosylation position on the flavonoid and the inter-glycosidic linkages between sugars. |

| NOESY | Through-space ¹H-¹H correlations. | Provides information on the stereochemistry and 3D conformation of the molecule. |

This table outlines the standard NMR techniques applied for the structural elucidation of complex natural products.

Method Validation and Quality Control in this compound Analysis

The development and implementation of any quantitative analytical method for this compound require rigorous validation to ensure that the results are reliable, reproducible, and accurate for its intended purpose. demarcheiso17025.comparticle.dk Method validation is a mandatory requirement in pharmaceutical quality assurance and is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). particle.dk The process involves a series of experiments to assess the performance characteristics of the method.

For the quantitative analysis of this compound, likely using a technique like High-Performance Liquid Chromatography with UV or MS detection (HPLC-UV/MS), a comprehensive validation protocol would be established. demarcheiso17025.com This ensures the method's suitability for applications such as the quantification of this compound in raw plant material, processed extracts, or finished products.

Key validation parameters and their relevance are described below:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other flavonoids, matrix components, or impurities. This is typically demonstrated by analyzing blank and spiked matrix samples and assessing for interferences at the retention time of this compound.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis on the response-versus-concentration plot.

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of known amounts of this compound spiked into a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Assessed over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Assessed across different days, and potentially with different analysts or equipment, to demonstrate the method's consistency.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

The following table summarizes the typical parameters and acceptance criteria for the validation of an analytical method for this compound.

| Validation Parameter | Typical Acceptance Criteria (based on ICH guidelines) |

| Specificity | No interference from blank matrix at the retention time of the analyte. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Range | Established based on linearity, accuracy, and precision results. |

| Accuracy | Recovery typically between 98.0% and 102.0% for drug substance. |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy. |

| Robustness | RSD of results under varied conditions should be within acceptable limits (e.g., ≤ 5%). |

This table presents common validation parameters and their generally accepted criteria for chromatographic methods in pharmaceutical analysis.

Once validated, the method is implemented with ongoing quality control (QC) checks. researchgate.net This includes the routine analysis of system suitability samples before each analytical run and the periodic analysis of QC samples at different concentrations to ensure the system continues to perform as expected.

Emerging Research Directions and Future Avenues in Neolloydosin Studies

Exploration of Untapped Natural Sources and Biodiversity Screening

Neolloydosin has been identified in plant families such as Selaginellaceae and Cactaceae. nih.govms-editions.clstxavierstn.edu.in However, the full extent of its distribution in the plant kingdom is likely unknown. A systematic biodiversity screening of related and unrelated species represents a significant avenue for future research.

The family Selaginellaceae, with its ancient lineage and unique evolutionary history, is a particularly promising source for discovering this compound and its analogs. ms-editions.cl Many species within this family have not been chemically investigated in detail. Similarly, the Cactaceae family, known for its vast diversity and adaptation to extreme environments, contains many rare and understudied species that could be reservoirs of novel phenolic compounds. reddit.comjardineriaon.complanetdesert.comrarecacti.com

Future research should focus on:

Targeted Collection and Analysis: Systematically collecting and analyzing species from genera known to produce this compound, such as Selaginella and potentially cactus genera like Neolloydia.

Metabolomic Profiling: Employing metabolomics techniques to rapidly screen large numbers of plant extracts for the presence of this compound and related compounds.

Herbarium Specimen Analysis: Developing sensitive analytical methods to detect this compound in small samples from historical herbarium specimens, providing a temporal and broader geographical perspective on its distribution.

Discovering new natural sources of this compound is important for several reasons. It can provide a more sustainable supply of the compound for research purposes and may lead to the discovery of novel derivatives with potentially different biological activities.

Table 2: Potential Plant Genera for this compound Screening

| Plant Family | Genus | Rationale |

|---|---|---|

| Selaginellaceae | Selaginella | Known to produce this compound; high species diversity. nih.govms-editions.clstxavierstn.edu.in |

| Cactaceae | Neolloydia | The genus for which the compound is named, suggesting its presence. reddit.com |

| Cactaceae | Ariocarpus, Astrophytum, Turbinicarpus | Genera of rare cacti that are chemically diverse and under-investigated. reddit.comjardineriaon.com |

Integration of Computational Chemistry and Machine Learning in Structural and Biosynthetic Predictions

Computational chemistry and machine learning are rapidly becoming indispensable tools in natural product research. cas.orgmit.edu These approaches offer the potential to accelerate the discovery and characterization of compounds like this compound and their biosynthetic pathways. pharmafeatures.comchalmers.se

Key applications in this compound research include:

Structural Elucidation and Prediction: For novel derivatives of this compound discovered through biodiversity screening, computational methods can help predict their three-dimensional structures and spectroscopic properties, aiding in their identification. muni.cznih.gov

Biosynthetic Pathway Prediction: Machine learning models, trained on known biosynthetic reactions, can predict plausible pathways for this compound synthesis. nih.govsjtu.edu.cn Tools like BioNavi-NP can suggest potential precursors and enzymatic steps, guiding experimental validation. nih.govsjtu.edu.cn

Enzyme Function Prediction: AI-powered tools like AlphaFold can predict the 3D structure of candidate biosynthetic enzymes from their amino acid sequence. chalmers.se This structural information can then be used in docking simulations to predict which intermediates in the this compound pathway they might bind to and modify, thus predicting their function. muni.cz

Predicting Novel Derivatives: By understanding the substrate promiscuity of biosynthetic enzymes through computational modeling, researchers can predict novel this compound derivatives that could be produced through metabolic engineering. cas.orgnih.gov

The integration of these in silico methods with traditional experimental work creates a powerful synergistic loop, where computational predictions guide experiments, and experimental results refine the computational models. mit.eduresearchgate.netmdpi.comresearchgate.netprinceton.edufrontiersin.org

Advanced Analytical Methodologies for Trace Analysis and In Situ Localization

The development and application of advanced analytical techniques are crucial for detecting and quantifying this compound, especially when it is present in trace amounts, and for understanding its precise location within the plant. mediford.comijpsjournal.comgu.se

For trace analysis, modern mass spectrometry techniques are paramount:

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which is invaluable for the confident identification of this compound and its metabolites in complex plant extracts, minimizing the risk of false positives. numberanalytics.com

Tandem Mass Spectrometry (MS/MS): This technique enhances specificity and is particularly useful for quantifying low levels of this compound in various biological matrices. numberanalytics.com

Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) is the gold standard for separating and detecting plant secondary metabolites. ijpsjournal.com

To understand the physiological and ecological role of this compound, it is essential to know where it is synthesized and stored in the plant. In situ localization techniques are key for this:

Fluorescence in Situ Hybridization (FISH): FISH can be used to visualize the location of the mRNA transcripts of the genes involved in this compound biosynthesis. genome.govthermofisher.comnih.gov This provides strong evidence for the specific cells and tissues where the biosynthetic pathway is active. genome.govcreative-diagnostics.com

Mass Spectrometry Imaging (MSI): Techniques like DESI (Desorption Electrospray Ionization) or MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging can map the distribution of this compound directly on the surface of a thin section of plant tissue, providing a detailed picture of its spatial localization.

These advanced methods will allow for a much more detailed understanding of this compound's dynamics within the plant, from its synthesis to its storage and potential transport. mdpi.comcawood.co.ukspectroscopyonline.commdpi.comnih.govresearchgate.netuga.edu

Interdisciplinary Approaches to Understand the Role of this compound in Plant Physiology and Chemical Ecology

Understanding the "why" behind this compound's existence in plants requires a highly interdisciplinary approach, integrating knowledge from chemistry, genetics, plant physiology, and ecology. huji.ac.ilnih.gov The function of most specialized metabolites is linked to the plant's interaction with its environment. frontiersin.org

Future research should focus on several key questions:

Role in Plant Defense: Does this compound protect the plant against herbivores or pathogens? This can be investigated through feeding trials with insects or by challenging the plants with microbial pathogens and measuring the changes in this compound concentration.

Response to Abiotic Stress: Is the production of this compound influenced by environmental stressors such as drought, high salinity, or intense UV radiation? Controlled environment studies can correlate the levels of these stresses with this compound accumulation. frontiersin.org

Allelopathic Interactions: Does this compound get exuded from the roots or leached from leaves to inhibit the growth of competing plant species?

Physiological Function: Beyond ecological roles, does this compound have an internal physiological function, for instance, as an antioxidant or a signaling molecule within the plant? plantae.org

Answering these questions will require collaboration between different scientific disciplines. nih.gov For example, geneticists can create mutant plants unable to produce this compound, and ecologists can then use these plants in field experiments to precisely determine the compound's role in survival and reproduction. This integrated approach will be key to unlocking the full story of this compound's purpose in nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.